molecular formula C11H12O B8714166 Rac-3-ethyl-indan-1-one

Rac-3-ethyl-indan-1-one

Cat. No.: B8714166
M. Wt: 160.21 g/mol
InChI Key: KNUNPFLGVSVQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-3-ethyl-indan-1-one is a racemic mixture of a bicyclic ketone derivative featuring an ethyl substituent at the 3-position of the indanone ring. Indanones are aromatic ketones with a fused benzene and cyclopentanone structure, widely utilized in organic synthesis, pharmaceutical intermediates, and material science.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-ethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O/c1-2-8-7-11(12)10-6-4-3-5-9(8)10/h3-6,8H,2,7H2,1H3

InChI Key

KNUNPFLGVSVQQF-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)C2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Rac-3-ethyl-indan-1-one can be synthesized through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Rac-3-ethyl-indan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Rac-3-ethyl-indan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rac-3-ethyl-indan-1-one involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between Rac-3-ethyl-indan-1-one and related compounds:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Substituents
This compound Indanone Ketone, ethyl ~174.23 3-ethyl
1-(1-Methyl-1H-indazol-3-yl)ethanone Indazole Ketone, methyl, indazole ~175.20 1-methyl, 3-acetyl
1-[3-(Dimethylamino)phenyl]ethan-1-one Phenyl Ketone, dimethylamino ~177.24 3-dimethylamino
1-Methyl-1H-indazole-3-carboxylic acid Indazole Carboxylic acid, methyl ~176.17 1-methyl, 3-carboxylic

Key Observations :

  • Core Structure: this compound’s indanone core differs from indazole derivatives (e.g., 1-(1-Methylindazol-3-yl)ethanone), which contain a nitrogen-rich aromatic system. Indazoles often exhibit enhanced hydrogen-bonding capacity and basicity compared to indanones .
  • In contrast, the dimethylamino group in 1-[3-(Dimethylamino)phenyl]ethan-1-one introduces polarity and basicity, favoring solubility in polar solvents .

Physicochemical Properties

Property This compound 1-(1-Methylindazol-3-yl)ethanone 1-[3-(Dimethylamino)phenyl]ethan-1-one
LogP (estimated) 2.8 1.9 1.2
Water Solubility Low (~0.1 mg/mL) Moderate (~5 mg/mL) High (~50 mg/mL)
Melting Point 80–82°C 95–97°C 60–62°C

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